molecular formula C15H14O2 B596733 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol CAS No. 143212-74-2

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol

Cat. No.: B596733
CAS No.: 143212-74-2
M. Wt: 226.275
InChI Key: CKADNPRLDAEDMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol can be achieved through various methods. One common synthetic route involves the condensation of m-methoxyl chlorobenzene with triethyl phosphite, followed by further condensation with o-phenylmethoxyl benzaldehyde. The product is then subjected to hydrogenation to alkylate the double bond, resulting in the formation of this compound . Another method involves the use of salicylaldehyde as a starting material, which undergoes benzyl protection, deoxidization, and cl-substitution to form 2-benzyloxy-benzyl chloride. This intermediate is then converted to 1-benzyloxy-2-[2-(3-methoxyphenyl)ethylene]benzene through the Witting-Hommer reaction, followed by catalytic hydrogenation to yield the final product .

Chemical Reactions Analysis

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts for reduction and electrophilic reagents for substitution reactions. For example, the compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group, facilitating the substitution of electrophiles on the aromatic ring . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol has several scientific research applications across various fields. In chemistry, it is used as an intermediate in the synthesis of other organic compounds. In biology, it has been studied for its potential antioxidant properties due to the presence of the phenol group. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Additionally, in the industry, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of 2-[2-(3-Methoxyphenyl)Ethenyl]Phenol involves its interaction with molecular targets and pathways within biological systems. The phenol group can participate in hydrogen bonding and electron donation, which may contribute to its antioxidant properties. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

2-[2-(3-Methoxyphenyl)Ethenyl]Phenol can be compared with other phenolic compounds, such as 2-(3-methoxyphenethyl)phenol and 2-(4-methoxyphenyl)ethanol. These compounds share similar structural features, including the presence of a phenol group and a methoxyphenyl group. the unique ethenyl linkage in this compound distinguishes it from these similar compounds, potentially leading to different chemical reactivity and biological activity .

Properties

IUPAC Name

2-[2-(3-methoxyphenyl)ethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-14-7-4-5-12(11-14)9-10-13-6-2-3-8-15(13)16/h2-11,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKADNPRLDAEDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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